molecular formula C18H19N3O2 B5609564 2-hydroxy-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide

2-hydroxy-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide

Cat. No. B5609564
M. Wt: 309.4 g/mol
InChI Key: FREQTQQDIYUXNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole-acetamide derivatives, including structures similar to our compound of interest, often involves reactions that include acetylation and crystallization with other components, forming compounds with significant properties (Asiri, Khan, Tan, & Ng, 2010). Another method described for the synthesis of closely related compounds involves a one-pot, four-component reaction catalyzed by MgCl2 in ethylene glycol, highlighting a green and convenient approach (Fu, Qian, Li, Shen, & Song, 2016).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a compound. For example, the study by Tinant et al. (1994) revealed that in a structurally similar compound, the naphthalene ring is planar, and the side chain orientation allows for parallel alignment of the amide and aromatic groups, a feature that might be shared by our compound of interest (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).

Chemical Reactions and Properties

Chemical reactions involving pyrazole-acetamide derivatives can lead to the formation of various coordination complexes, as seen in the work of Chkirate et al. (2019), where hydrogen bonding plays a critical role in the self-assembly process and contributes to the antioxidant activity of the compounds (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline form, can be deduced from the synthesis and molecular structure analysis. The crystallization behavior and hydrogen bonding interactions, as discussed by Asiri et al. (2010), provide insights into the physical properties of similar compounds (Asiri et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and stability, are closely related to the chemical structure. For instance, the presence of the pyrazole ring and acetamide group in the compound structure influences its reactivity and potential for forming coordination complexes with metals, contributing to its antioxidant activity as seen in derivatives studied by Chkirate et al. (2019) (Chkirate et al., 2019).

properties

IUPAC Name

2-hydroxy-N-[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12(20-18(23)11-22)16-10-19-21(13(16)2)17-9-5-7-14-6-3-4-8-15(14)17/h3-10,12,22H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREQTQQDIYUXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC3=CC=CC=C32)C(C)NC(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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